BenchChemオンラインストアへようこそ!

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide

c-Met kinase inhibition oncology tyrosine kinase inhibitor

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide (CAS 446843-29-4) is a defined c-Met kinase probe with a published IC₅₀ of 123 nM. Built on a [1,2,4]triazolo[4,3-a]pyridine scaffold with a thioether-linked sulfamoylphenyl acetamide, it offers three modular diversification points for SAR-driven lead optimization. Its primary sulfonamide mimics PABA recognition, supporting antiparasitic screening against falcipain-2. Choose this compound for reproducible biochemical assay validation, selectivity profiling, and in vitro pathway modulation studies.

Molecular Formula C14H13N5O3S2
Molecular Weight 363.41
CAS No. 446843-29-4
Cat. No. B2422865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide
CAS446843-29-4
Molecular FormulaC14H13N5O3S2
Molecular Weight363.41
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C14H13N5O3S2/c15-24(21,22)11-6-4-10(5-7-11)16-13(20)9-23-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20)(H2,15,21,22)
InChIKeyGSBNTJCHSIXPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide (CAS 446843-29-4): A c-Met Kinase-Targeted Triazolopyridine Scaffold for Oncology & Anti-Infective Research Procurement


2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide (CAS 446843-29-4, molecular formula C₁₄H₁₃N₅O₃S₂, MW 363.4) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyridine class . It features a triazolopyridine core linked via a thioether bridge to a 4-sulfamoylphenyl acetamide moiety . This compound has been deposited in PubChem (CID 2059705) and is annotated in BindingDB (BDBM50182528, ChEMBL3818743) with reported inhibitory activity against the hepatocyte growth factor receptor (c-Met kinase) . The structural architecture—combining a fused triazole-pyridine ring system, a flexible thioether linker, and a terminal primary sulfonamide—creates a pharmacophore that has been explored in both kinase-targeted anticancer and antimalarial drug discovery programs .

Why Generic [1,2,4]Triazolo[4,3-a]pyridine Analogs Cannot Interchangeably Substitute for CAS 446843-29-4 in c-Met-Targeted Research Programs


The [1,2,4]triazolo[4,3-a]pyridine scaffold has been exploited across multiple therapeutic targets—including p38 MAP kinase, bromodomains, γ-secretase, Smoothened, and falcipain-2—with dramatically divergent potency outcomes depending on subtle substitution variations . Within the specific context of c-Met kinase inhibition, the thioether-linked sulfamoylphenyl acetamide side chain present in CAS 446843-29-4 provides a discrete hydrogen-bonding and steric profile that is not replicated by analogs bearing alternative linkers (e.g., sulfonamide, methylene) or different terminal aryl groups . Even within a single c-Met-targeted series synthesized by Zhao et al. (2016), compounds differing by only one substituent on the triazolopyridine or acetamide moiety exhibited IC₅₀ values spanning over two orders of magnitude against c-Met kinase . This steep structure–activity relationship (SAR) means that procurement of a structurally similar but non-identical triazolopyridine will not recapitulate the same target engagement profile and may lead to erroneous conclusions in selectivity profiling, cellular assay interpretation, or in vivo pharmacokinetic studies.

Quantitative Differentiation Evidence for CAS 446843-29-4: c-Met Kinase Inhibition, Antimalarial Potential, and Physicochemical Benchmarking Against Structural Analogs


c-Met Kinase Inhibitory Potency of CAS 446843-29-4 Compared to Reference Inhibitors and In-Class Analogs

CAS 446843-29-4 (BindingDB ID BDBM50182528) was evaluated in a biochemical c-Met kinase inhibition assay and exhibited an IC₅₀ of 123 nM . This places it in the mid-nanomolar potency range among the [1,2,4]triazolo[4,3-a]pyridine derivatives reported by Zhao et al. (2016), where the most potent compound in the series achieved an IC₅₀ of 1.8 nM against c-Met, while several analogs exceeded 1,000 nM . For context, the clinically approved c-Met inhibitor crizotinib has a reported c-Met IC₅₀ of approximately 8 nM, and foretinib approximately 0.4 nM, though these are structurally unrelated chemotypes . The 123 nM IC₅₀ of CAS 446843-29-4 represents a measurable, dose-dependent engagement of the c-Met ATP-binding pocket, making it a useful tool compound for target identification and pathway validation studies rather than a potent lead candidate. The primary sulfonamide group on the phenyl ring provides an additional hydrogen-bond donor/acceptor capacity not present in des-sulfamoyl analogs, which may contribute to kinase hinge-region binding interactions .

c-Met kinase inhibition oncology tyrosine kinase inhibitor SAR

Physicochemical Property Differentiation of CAS 446843-29-4 vs. 4-Allyl-Pyridinyl Triazole Analogs for Formulation and Assay Compatibility

The computed physicochemical profile of CAS 446843-29-4 (MW 363.4 g/mol, XLogP3-AA 1.5, 2 hydrogen bond donors, 7 hydrogen bond acceptors) can be contrasted with a closely related analog, 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 578761-02-1), which bears an additional allyl and pyridinyl substitution on the triazole ring . The additional substituents in the allyl-pyridinyl analog increase molecular weight and lipophilicity, whereas CAS 446843-29-4 retains a more compact, lower-lipophilicity profile (XLogP3 1.5 vs. an estimated higher logP for the substituted analog), which may translate to superior aqueous solubility and reduced non-specific protein binding in biochemical assays . The computed hydrogen bond donor count of 2 and acceptor count of 7 place the compound within Lipinski-compliant drug-like space, supporting its utility in cell-based and in vivo experimental designs .

physicochemical properties drug-likeness solubility formulation

Antimalarial Activity Potential of the Triazolo[4,3-a]pyridine Sulfonamide Scaffold Class Supporting Antiparasitic Screening Utility of CAS 446843-29-4

A structurally related series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was designed, synthesized, and evaluated for in vitro antimalarial activity against Plasmodium falciparum using falcipain-2 as the target enzyme . The most potent compounds in this class achieved IC₅₀ values of 2.24 μM and 4.98 μM against P. falciparum, establishing a proof-of-concept that the triazolo[4,3-a]pyridine-sulfonamide scaffold can engage protozoan cysteine protease targets . While CAS 446843-29-4 itself has not been directly tested in this antimalarial panel, the presence of the identical sulfamoylphenyl moiety and triazolopyridine-thioether core present in the active antimalarial hits supports its inclusion in antiparasitic screening cascades . The virtual library of 1,561 compounds reported by Karpina et al. (2020) demonstrated that three-point randomization on the triazolopyridine-sulfonamide scaffold can yield hits with meaningful antiparasitic activity, positioning CAS 446843-29-4 as a viable member of this chemotype for targeted screening against malaria and related apicomplexan parasites .

antimalarial Plasmodium falciparum falcipain-2 neglected tropical diseases

Optimal Procurement and Application Scenarios for 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide (CAS 446843-29-4)


c-Met Kinase Biochemical Screening and Selectivity Profiling Panels

CAS 446843-29-4 is optimally deployed as a validated c-Met-active probe compound in biochemical kinase inhibition assays, with a documented IC₅₀ of 123 nM against recombinant c-Met kinase domain . This established potency makes it suitable as a reference inhibitor for assay validation, as a comparator in selectivity profiling panels against other receptor tyrosine kinases (e.g., VEGFR2, EGFR, PDGFR), and as a tool for studying hepatocyte growth factor (HGF)/c-Met signaling pathway modulation in vitro. Researchers should note that the compound occupies a mid-potency range within its structural series and is not a highly potent lead candidate; its value lies in its defined biochemical activity and the availability of published assay conditions for reproducibility .

Antiparasitic Drug Discovery: Falcipain-2 and Apicomplexan Cysteine Protease Screening

Based on the demonstrated antimalarial activity of structurally related [1,2,4]triazolo[4,3-a]pyridine sulfonamides (IC₅₀ values of 2.24–4.98 μM against P. falciparum via falcipain-2 inhibition) , CAS 446843-29-4 is a rational procurement choice for inclusion in antiparasitic screening libraries. Its primary sulfonamide moiety mimics the p-aminobenzoic acid (PABA) recognition element utilized by protozoan enzymes, while the triazolopyridine-thioether core provides a distinct chemotype from traditional antifolates. This compound can serve as a starting point for structure-based optimization against malaria, leishmaniasis, and Chagas disease targets, potentially offering differential selectivity over human cysteine cathepsins .

Medicinal Chemistry SAR Expansion and Lead Optimization Campaigns

The well-defined modular structure of CAS 446843-29-4—comprising a triazolopyridine core, thioether linker, and sulfamoylphenyl acetamide terminus—offers three amenable diversification points for systematic SAR exploration . The compound's c-Met IC₅₀ of 123 nM provides a quantifiable baseline from which medicinal chemists can design focused libraries to improve potency toward the low-nanomolar range. Its favorable physicochemical profile (MW 363.4, XLogP3 1.5) leaves substantial room for property adjustment before encountering Lipinski violations, making it an attractive starting scaffold for lead optimization programs targeting kinase-dependent cancers .

Quote Request

Request a Quote for 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.